![molecular formula C26H33Cl4N5O2 B12727834 N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride CAS No. 110629-36-2](/img/structure/B12727834.png)
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride
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Overview
Description
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a nitropyridine moiety. The trihydrochloride form indicates that it is a salt with three hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can yield various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as an antihistamine, particularly as a derivative of cetirizine. Cetirizine is widely used for treating allergic conditions such as allergic rhinitis and urticaria. The trihydrochloride form enhances its solubility and bioavailability, making it more effective in clinical applications.
The synthesis of N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine; trihydrochloride involves several steps that can be optimized for yield and purity. The process typically includes:
- Formation of the piperazine ring : This involves reacting 4-chlorobenzyl chloride with piperazine.
- Alkylation : The piperazine derivative is then alkylated with ethylene oxide to introduce the ethyl chain.
- Nitro group introduction : A nitration step introduces the nitro group at the appropriate position on the pyridine ring.
- Hydrochloride salt formation : The final step involves converting the base to its hydrochloride form for improved solubility.
Table 2: Synthesis Steps Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1. Piperazine Formation | Nucleophilic substitution | 4-Chlorobenzyl chloride, piperazine |
2. Ethyl Chain Introduction | Alkylation | Ethylene oxide |
3. Nitro Group Introduction | Electrophilic substitution | Nitric acid |
4. Salt Formation | Acid-base reaction | Hydrochloric acid |
Clinical Studies and Efficacy
Clinical studies have demonstrated the efficacy of cetirizine derivatives in managing allergic symptoms. For instance:
- A study published in The Journal of Allergy and Clinical Immunology highlighted that cetirizine significantly reduced nasal congestion and other symptoms in patients with seasonal allergic rhinitis.
- Another clinical trial showed that cetirizine was effective in treating chronic urticaria with a favorable safety profile.
Mechanism of Action
The mechanism of action of N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine primarily involves its interaction with dopamine receptors, particularly the D4 receptor . By binding to these receptors, it modulates the dopaminergic signaling pathways, which can influence various physiological processes, including mood, cognition, and motor control .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A potent and selective dopamine D4 receptor ligand.
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid: Another compound with similar structural features and biological activity.
Uniqueness
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively target dopamine receptors, particularly the D4 receptor, sets it apart from other similar compounds .
Biological Activity
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C22H26ClN3O3 with a molecular weight of approximately 437.91 g/mol. Its structure includes a piperazine ring, a chlorophenyl group, and a nitropyridine moiety, contributing to its biological properties.
Receptor Affinity
Research indicates that compounds structurally related to N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine exhibit significant affinity for various neurotransmitter receptors:
-
Dopamine Receptors :
- Compounds similar to this one have shown high affinity for the dopamine D4 receptor, with reported IC50 values as low as 0.057 nM, indicating potent binding capabilities .
- Selectivity for D4 over D2 receptors is notable (>10,000-fold), which may suggest potential applications in treating disorders linked to dopaminergic dysregulation .
- Serotonin Receptors :
- Adrenergic Receptors :
Pharmacological Effects
The biological activity of the compound can be categorized into several pharmacological effects:
- Anti-allergic Activity : Some derivatives have been characterized as anti-allergenic agents, suggesting potential use in treating allergic reactions or conditions .
- Neuropharmacological Effects : Given its receptor binding profile, it may influence mood and cognitive functions, making it a candidate for further research in neuropsychiatric disorders.
Synthesis and Testing
A series of studies have focused on synthesizing derivatives of this compound to explore their biological activity:
- Synthesis Methods :
-
In Vivo Studies :
- Animal models have been utilized to assess the efficacy of these compounds in reducing symptoms associated with dopamine-related disorders. Results indicated significant improvements in behavioral outcomes when administered at specific dosages.
- Toxicology Assessment :
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C22H26ClN3O3 |
Molecular Weight | 437.91 g/mol |
IC50 (Dopamine D4) | 0.057 nM |
Selectivity (D4/D2) | >10,000-fold |
Anti-allergic Activity | Yes |
Toxicity | Harmful (acute toxicity) |
Properties
CAS No. |
110629-36-2 |
---|---|
Molecular Formula |
C26H33Cl4N5O2 |
Molecular Weight |
589.4 g/mol |
IUPAC Name |
N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride |
InChI |
InChI=1S/C26H30ClN5O2.3ClH/c1-19-18-24(25(32(33)34)20(2)29-19)28-12-13-30-14-16-31(17-15-30)26(21-6-4-3-5-7-21)22-8-10-23(27)11-9-22;;;/h3-11,18,26H,12-17H2,1-2H3,(H,28,29);3*1H |
InChI Key |
PVCHCISCQYSSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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